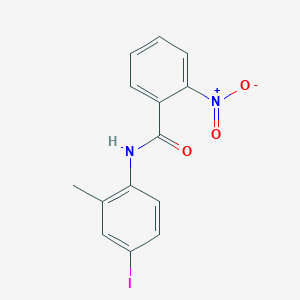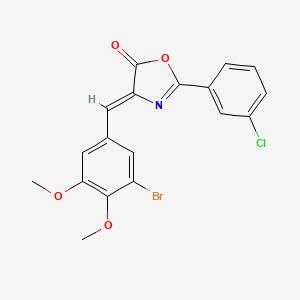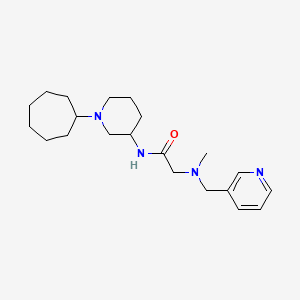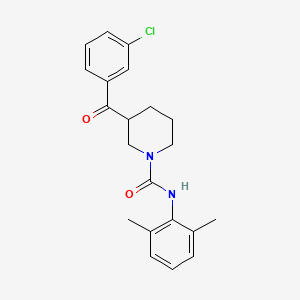![molecular formula C14H9F3INO2 B6056323 2-iodo-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B6056323.png)
2-iodo-N-[4-(trifluoromethoxy)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-iodo-N-[4-(trifluoromethoxy)phenyl]benzamide, also known as TFB-TIBO, is a chemical compound that has gained attention in the scientific community for its potential application in the field of medicinal chemistry. TFB-TIBO is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that has been shown to inhibit the activity of the human immunodeficiency virus (HIV) reverse transcriptase enzyme.
Mécanisme D'action
2-iodo-N-[4-(trifluoromethoxy)phenyl]benzamide inhibits the activity of the HIV reverse transcriptase enzyme by binding to a specific site on the enzyme known as the NNRTI binding pocket. This binding prevents the enzyme from converting viral RNA into DNA, which is necessary for the replication of the virus. 2-iodo-N-[4-(trifluoromethoxy)phenyl]benzamide is also able to induce conformational changes in the enzyme, which further inhibits its activity.
Biochemical and Physiological Effects:
2-iodo-N-[4-(trifluoromethoxy)phenyl]benzamide has been shown to have a low toxicity profile in vitro, meaning that it is relatively safe for use in laboratory experiments. It has also been shown to have a long half-life, meaning that it remains active in the body for an extended period of time. 2-iodo-N-[4-(trifluoromethoxy)phenyl]benzamide has been shown to have a high affinity for the HIV reverse transcriptase enzyme, which contributes to its high selectivity index.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-iodo-N-[4-(trifluoromethoxy)phenyl]benzamide is its high selectivity index, which makes it a promising candidate for the development of new anti-HIV drugs. Another advantage is its low toxicity profile, which makes it relatively safe for use in laboratory experiments. One limitation of 2-iodo-N-[4-(trifluoromethoxy)phenyl]benzamide is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of 2-iodo-N-[4-(trifluoromethoxy)phenyl]benzamide. One direction is the development of new anti-HIV drugs based on the structure of 2-iodo-N-[4-(trifluoromethoxy)phenyl]benzamide. Another direction is the study of the mechanism of action of 2-iodo-N-[4-(trifluoromethoxy)phenyl]benzamide, which could lead to the development of new drugs that target other viral enzymes. Additionally, the study of 2-iodo-N-[4-(trifluoromethoxy)phenyl]benzamide could provide insights into the development of new drugs for other viral infections.
Méthodes De Synthèse
The synthesis of 2-iodo-N-[4-(trifluoromethoxy)phenyl]benzamide involves the reaction of 2-iodobenzoic acid with 4-trifluoromethoxyaniline in the presence of a coupling reagent such as N,N'-diisopropylcarbodiimide (DIC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with benzoyl chloride to yield 2-iodo-N-[4-(trifluoromethoxy)phenyl]benzamide. The overall yield of this synthesis method is around 50%.
Applications De Recherche Scientifique
2-iodo-N-[4-(trifluoromethoxy)phenyl]benzamide has been extensively studied for its potential application in the treatment of HIV infections. It has been shown to inhibit the activity of the HIV reverse transcriptase enzyme, which is essential for the replication of the virus. 2-iodo-N-[4-(trifluoromethoxy)phenyl]benzamide has also been shown to have a high selectivity index, meaning that it is able to selectively target the HIV reverse transcriptase enzyme without affecting other cellular processes. This makes it a promising candidate for the development of new anti-HIV drugs.
Propriétés
IUPAC Name |
2-iodo-N-[4-(trifluoromethoxy)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3INO2/c15-14(16,17)21-10-7-5-9(6-8-10)19-13(20)11-3-1-2-4-12(11)18/h1-8H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPMURRFELCMLQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-iodo-N-[4-(trifluoromethoxy)phenyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,6-dimethyl-4-[(4-morpholinylimino)methyl]phenol](/img/structure/B6056245.png)


![5-{[3-(2,3-dimethoxyphenyl)-1-pyrrolidinyl]carbonyl}-2,4-dimethylpyrimidine](/img/structure/B6056265.png)


![1-(1,3-benzodioxol-5-ylmethyl)-4-[1-(3-butenoyl)-3-piperidinyl]piperazine](/img/structure/B6056301.png)

![2-acetyl-3-[(2-methoxyphenyl)amino]-2-cyclopenten-1-one](/img/structure/B6056314.png)
![N'-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B6056316.png)
![4-(4-{[4-(2-fluoro-4-methoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenyl)-2-methyl-3-butyn-2-ol](/img/structure/B6056330.png)

![2-[1-benzyl-4-(cyclohexylmethyl)-2-piperazinyl]ethanol](/img/structure/B6056343.png)
![3-[1-(2,1,3-benzoxadiazol-5-ylmethyl)-4-piperidinyl]-N-[(1-ethyl-2-pyrrolidinyl)methyl]propanamide](/img/structure/B6056363.png)